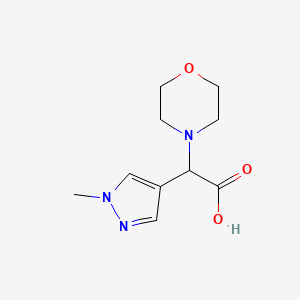
2-(1-methyl-1H-pyrazol-4-yl)-2-(morpholin-4-yl)acetic acid
Descripción general
Descripción
2-(1-methyl-1H-pyrazol-4-yl)-2-(morpholin-4-yl)acetic acid is a useful research compound. Its molecular formula is C10H15N3O3 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(1-methyl-1H-pyrazol-4-yl)-2-(morpholin-4-yl)acetic acid (commonly referred to as MPAA) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of MPAA, focusing on its anticancer and antimicrobial properties, alongside relevant research findings and case studies.
Molecular Characteristics:
- Chemical Formula: C10H15N3O3
- Molecular Weight: 225.25 g/mol
- IUPAC Name: 2-(1-methylpyrazol-4-yl)-2-morpholin-4-ylacetic acid
- PubChem CID: 43803217
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole structure. MPAA, with its unique molecular configuration, has shown promising results in inhibiting various cancer cell lines:
- In vitro Studies:
- Mechanism of Action:
- Case Studies:
Antimicrobial Activity
MPAA's antimicrobial properties have also been explored, particularly against pathogenic bacteria:
- In vitro Antimicrobial Evaluation:
- Mechanism of Action:
- Case Studies:
Research Findings Summary
| Activity | Target | IC50/MIC (mg/mL) | Notes |
|---|---|---|---|
| Anticancer | MDA-MB-231 (Breast Cancer) | < 0.5 | Induces apoptosis via caspase activation |
| Anticancer | HepG2 (Liver Cancer) | < 0.5 | Cell cycle arrest at G1/S phase |
| Antimicrobial | S. aureus | 0.25 | Effective against biofilm formation |
| Antimicrobial | E. coli | 0.5 | Disrupts cell membrane integrity |
Aplicaciones Científicas De Investigación
Therapeutic Applications
The compound has been explored for several therapeutic applications, particularly in the following areas:
Anticancer Activity
Research has indicated that compounds similar to 2-(1-methyl-1H-pyrazol-4-yl)-2-(morpholin-4-yl)acetic acid exhibit potential as anticancer agents. For instance, derivatives of pyrazole have shown efficacy in inhibiting various kinases involved in cancer progression, such as Pim kinases . The structural similarity of this compound to known kinase inhibitors suggests it may also possess similar properties.
Neurological Disorders
The morpholine component is associated with neuropharmacological effects, making this compound a candidate for treating neurological disorders. Studies have indicated that morpholine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like anxiety and depression .
Anti-inflammatory Properties
The carboxylic acid functionality may contribute to anti-inflammatory effects. Compounds with similar structures have been reported to inhibit inflammatory pathways, suggesting that this compound could be further investigated for its ability to manage inflammatory diseases .
Table 1: Summary of Research Findings
Propiedades
IUPAC Name |
2-(1-methylpyrazol-4-yl)-2-morpholin-4-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-12-7-8(6-11-12)9(10(14)15)13-2-4-16-5-3-13/h6-7,9H,2-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNGWRQSROJTGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(C(=O)O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















